Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-
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Overview
Description
Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a benzoic acid moiety linked to a phenalenone derivative through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- typically involves the reaction of 3-hydroxy-1-oxo-1H-phenalene-2-amine with benzoic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- undergoes various chemical reactions, including:
Oxidation: The phenalenone moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases like triethylamine (TEA) to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-hydroxy-: Known for its antimicrobial properties and used as a preservative.
Benzoic acid, 2-[(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-3-hydroxy-: Studied for its potential therapeutic applications.
Phthalimidino derivatives: Known for their luminescent properties and used in various industrial applications.
Uniqueness
Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a benzoic acid moiety with a phenalenone derivative through an amino group makes it a versatile compound in both research and industrial contexts.
This detailed article provides a comprehensive overview of benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61581-54-2 |
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Molecular Formula |
C20H13NO4 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
2-[(1-hydroxy-3-oxophenalen-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C20H13NO4/c22-18-13-8-3-5-11-6-4-9-14(16(11)13)19(23)17(18)21-15-10-2-1-7-12(15)20(24)25/h1-10,21-22H,(H,24,25) |
InChI Key |
UGGYHQCQNQULTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C3=CC=CC4=C3C(=CC=C4)C2=O)O |
Origin of Product |
United States |
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